molecular formula C11H13NO3 B7587710 methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B7587710
M. Wt: 207.23 g/mol
InChI Key: GNRHAFYCLRCVML-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, also known as isoquinoline carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate. One direction is the optimization of its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is the development of more efficient synthesis methods to improve its availability for research and potential clinical use. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases such as viral infections and cancer.

Synthesis Methods

Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which undergoes cyclization to form the methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate derivative. Another method involves the condensation of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a catalyst.

Scientific Research Applications

Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)12-5-4-8-2-3-10(13)6-9(8)7-12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRHAFYCLRCVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

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